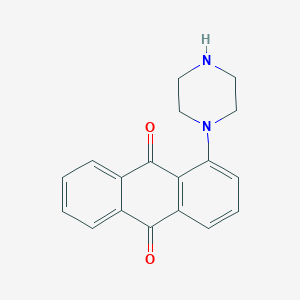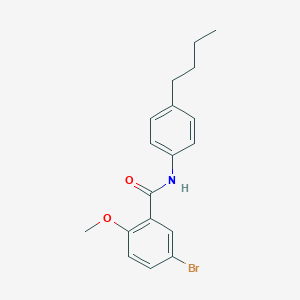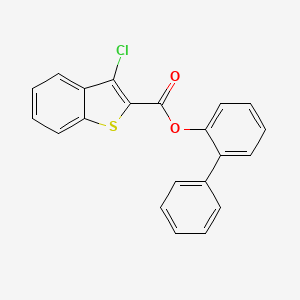
2-phenyl-1-(phenylacetyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-1-(phenylacetyl)pyrrolidine, commonly known as α-PPP, is a synthetic stimulant drug that belongs to the pyrrolidine class. It is structurally similar to other pyrrolidine compounds such as α-PVP and MDPV. α-PPP has been used for scientific research purposes, particularly in the study of the central nervous system.
Mecanismo De Acción
The exact mechanism of action of α-PPP is not fully understood. However, it is believed to work by inhibiting the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This results in increased stimulation and alertness.
Biochemical and Physiological Effects:
The use of α-PPP has been shown to have several biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. It can also cause insomnia, anxiety, and agitation. Long-term use of α-PPP has been linked to addiction and other adverse health effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of α-PPP in lab experiments has several advantages. It is a potent stimulant that can be used to study the effects of increased dopamine and norepinephrine levels in the brain. However, its use is limited by its potential for addiction and adverse health effects. It is also a controlled substance in many countries, making it difficult to obtain for research purposes.
Direcciones Futuras
There are several future directions for research involving α-PPP. One area of interest is the study of its potential as a treatment for attention deficit hyperactivity disorder (ADHD). Another area of research is the development of safer and more effective stimulant drugs that can be used for scientific research purposes. The potential long-term health effects of α-PPP and other pyrrolidine compounds also require further investigation.
Métodos De Síntesis
The synthesis of α-PPP involves the reaction of phenylacetonitrile with 2-phenylpyrrolidine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
α-PPP has been used in scientific research to study its effects on the central nervous system. It has been found to have stimulant properties, similar to other pyrrolidine compounds. Studies have shown that α-PPP can increase dopamine and norepinephrine levels in the brain, leading to increased alertness and energy.
Propiedades
IUPAC Name |
2-phenyl-1-(2-phenylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c20-18(14-15-8-3-1-4-9-15)19-13-7-12-17(19)16-10-5-2-6-11-16/h1-6,8-11,17H,7,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKVQXWJPWTMQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1-(2-phenylpyrrolidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide](/img/structure/B5214762.png)


![3-bromo-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5214781.png)
![N-dibenzo[b,d]furan-3-yl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5214800.png)

![ethyl (1-{[(5-{[(5-chloro-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]amino}cyclohexyl)acetate](/img/structure/B5214813.png)
![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(1-naphthylmethyl)propanamide](/img/structure/B5214823.png)

![N-[5-phenyl-4-(2-thienyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5214834.png)
![N-[3-(benzyloxy)benzyl]-2-chloroaniline](/img/structure/B5214854.png)

![ethyl 2-cyclohexyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate](/img/structure/B5214860.png)
![N-(4-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B5214861.png)